molecular formula C9H7BrF2O2 B2905210 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone CAS No. 1803811-66-6

2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone

Cat. No. B2905210
CAS RN: 1803811-66-6
M. Wt: 265.054
InChI Key: SIPZBCGTTPFCGP-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H7BrF2O2 . It is a type of α-haloacetophenone derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone” are not fully detailed in the retrieved sources. The molecular weight is reported to be 265.05 .

Scientific Research Applications

Biochemical Research

Inhibitor Studies: Similar compounds have been used as cell-permeable, covalent, and potent protein tyrosine phosphatase inhibitors . This suggests that “2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone” could potentially be used in biochemical research to study enzyme inhibition.

Organic Synthesis

Precursor in Synthesis: Compounds with bromo and methoxy groups are often used as precursors in organic synthesis . This compound could serve as a starting material for synthesizing various organic molecules.

Pharmaceutical Development

Drug Design: The presence of difluorobenzo[d][1,3]dioxole units in pharmaceutical compounds indicates that “2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone” might be useful in the design and development of new drugs .

Dyestuff Industry

Dye Precursors: Brominated compounds are often used in the dyestuff industry as precursors for dye synthesis .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone is the Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. They play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone acts as a potent PTP inhibitor by covalently alkylating the conserved catalytic cysteine in the PTP active site . This alkylation inhibits the PTP’s ability to remove phosphate groups from proteins, thereby altering the phosphorylation state of these proteins .

Biochemical Pathways

The inhibition of PTPs affects multiple biochemical pathways. For instance, it can lead to an increase in the phosphorylation state of proteins involved in signal transduction pathways, thereby amplifying the signals of growth factors and other molecules that promote cell proliferation and survival .

Pharmacokinetics

It is known that the compound is neutral, which allows it to readily diffuse into human b cells and inhibit intracellular ptps . The equilibrium constant Ki, representing the dissociation constant of the noncovalent enzyme–inhibitor complex, is 128 μM .

Result of Action

The inhibition of PTPs by 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone can lead to changes in cellular behavior. For example, it can promote cell proliferation and survival by enhancing the signals of growth factors . It may also affect the function of immune cells, given its ability to diffuse into B cells .

properties

IUPAC Name

2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPZBCGTTPFCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone

CAS RN

1803811-66-6
Record name 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one
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